Methyl 4-(chlorosulfonyl)-3-methoxybenzoate
Overview
Description
“Methyl 4-(chlorosulfonyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C8H7ClO4S . It is a solid substance . The compound is also known by other names such as “4-Chlorosulfonyl-benzoic acid methyl ester” and "Methyl 4-chlorosulfonyl benzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorosulfonyl group (-SO2Cl), and a carboxylate ester group (-COOCH3) . The exact 3D structure is not available in the search results.Scientific Research Applications
Derivatives and Antimicrobial Activity
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate is a chemical that has been studied in various contexts. One derivative, methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, was isolated from a marine endophytic fungus. This compound, along with others, showed moderate antitumor and antimicrobial activities, demonstrating its potential in medical and pharmaceutical applications (Xia et al., 2011).
Thermochemical Properties
The thermochemical properties of related compounds, such as methyl 2- and 4-methoxybenzoates, have been studied. These properties include combustion and vaporization enthalpies, which are important for understanding the chemical's behavior under different conditions (Flores et al., 2019).
Enzyme Interactions
Research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has been conducted. This system, which interacts with various substrates including this compound, plays a role in biochemical processes and has potential applications in biotechnology (Bernhardt et al., 1973).
Photostabilizer and Quantum Yield
The compound has been studied in the context of photostabilization. Methyl 2-methoxybenzoate, a related compound, was found to be a generator and quencher of singlet molecular oxygen, an important factor in the degradation of photoprotected materials (Soltermann et al., 1995).
Synthetic Applications
The synthesis and structural analysis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, have been explored. Such studies are crucial for the development of new materials and pharmaceuticals (Chen Bing-he, 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYXVAATTZGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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